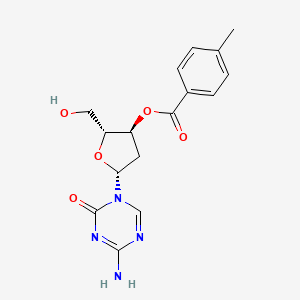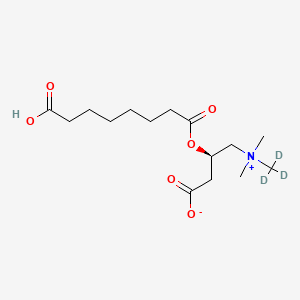
(L)-Suberyl Carnitine-d3 Inner Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(L)-Suberyl Carnitine-d3 Inner Salt is a deuterated form of suberyl carnitine, which is a derivative of L-carnitine. L-carnitine is a naturally occurring compound that plays a crucial role in the transport of fatty acids into the mitochondria for subsequent β-oxidation. The deuterated form, this compound, is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biochemical assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (L)-Suberyl Carnitine-d3 Inner Salt typically involves the esterification of L-carnitine with suberic acid, followed by the introduction of deuterium atoms. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and rigorous quality control measures are essential to produce the compound at a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
(L)-Suberyl Carnitine-d3 Inner Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various acylcarnitine derivatives, which can be further analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine their structure and purity .
Wissenschaftliche Forschungsanwendungen
(L)-Suberyl Carnitine-d3 Inner Salt has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled standard in analytical chemistry for the quantification of carnitine and its derivatives.
Biology: Employed in studies of fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the development of nutritional supplements and pharmaceuticals
Wirkmechanismus
The primary mechanism of action of (L)-Suberyl Carnitine-d3 Inner Salt involves its role in the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is facilitated by the enzyme carnitine palmitoyltransferase, which catalyzes the formation of acylcarnitine derivatives. The deuterated form allows for precise tracking of these metabolic pathways, providing valuable insights into mitochondrial function and energy metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Oleoyl-L-carnitine-d3 Inner Salt
- Propionyl-L-carnitine-(N-methyl-d3)
- Butyryl-L-carnitine-(N-methyl-d3)
- Palmitoyl-L-carnitine-(N-methyl-d3)
- Acetyl-L-carnitine-(N-methyl-d3)
Uniqueness
(L)-Suberyl Carnitine-d3 Inner Salt is unique due to its specific chain length and deuterium labeling, which provides distinct advantages in metabolic studies. Its stable isotope labeling allows for accurate quantification and tracking in biochemical assays, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C15H27NO6 |
|---|---|
Molekulargewicht |
320.40 g/mol |
IUPAC-Name |
(3R)-3-(7-carboxyheptanoyloxy)-4-[dimethyl(trideuteriomethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C15H27NO6/c1-16(2,3)11-12(10-14(19)20)22-15(21)9-7-5-4-6-8-13(17)18/h12H,4-11H2,1-3H3,(H-,17,18,19,20)/t12-/m1/s1/i1D3 |
InChI-Schlüssel |
YVWVEIPYMGBQPE-LBBMYNEISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCC(=O)O |
Kanonische SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


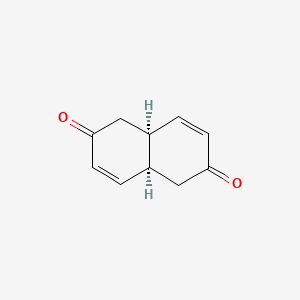

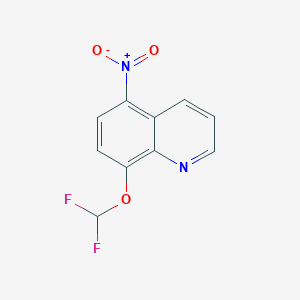
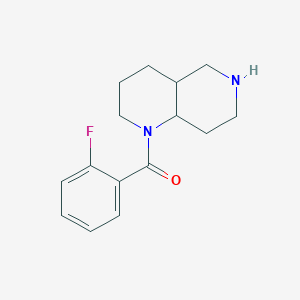
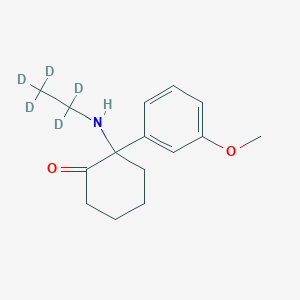
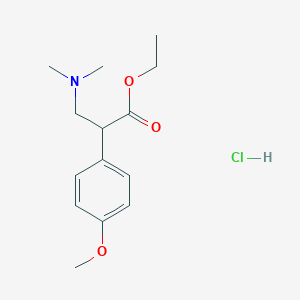
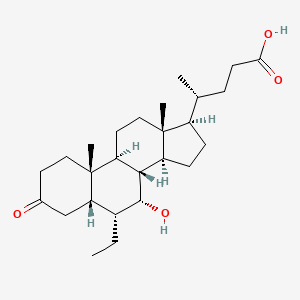
![(2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate](/img/structure/B13430319.png)

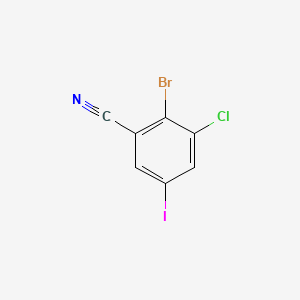
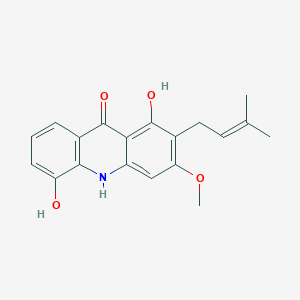
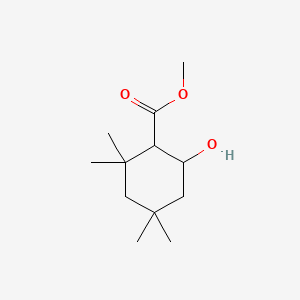
![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one](/img/structure/B13430353.png)
